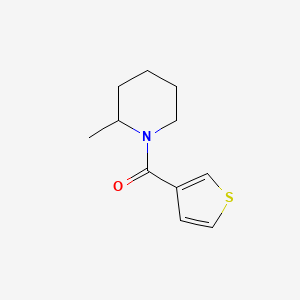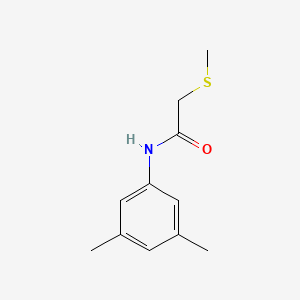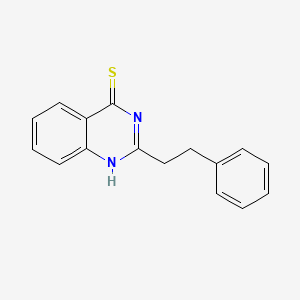
2-(2-phenylethyl)-1H-quinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenylethyl)-1H-quinazoline-4-thione, also known as PEQ, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
作用机制
The exact mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of various enzymes involved in DNA replication and repair, as well as the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-1H-quinazoline-4-thione has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, it has been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-phenylethyl)-1H-quinazoline-4-thione in lab experiments is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-phenylethyl)-1H-quinazoline-4-thione is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 2-(2-phenylethyl)-1H-quinazoline-4-thione, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione to better understand its effects on cancer cells.
3. Evaluation of the pharmacokinetics and toxicology of 2-(2-phenylethyl)-1H-quinazoline-4-thione in animal models to assess its safety and efficacy.
4. Development of 2-(2-phenylethyl)-1H-quinazoline-4-thione-based drug delivery systems to improve its bioavailability and therapeutic efficacy.
5. Investigation of the potential use of 2-(2-phenylethyl)-1H-quinazoline-4-thione in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(2-phenylethyl)-1H-quinazoline-4-thione, or 2-(2-phenylethyl)-1H-quinazoline-4-thione, is a promising compound with potential therapeutic applications in cancer treatment, antiviral, and antimicrobial fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective therapeutic agent.
合成方法
2-(2-phenylethyl)-1H-quinazoline-4-thione can be synthesized using various methods, including the reaction of 2-phenylethylamine with isothiocyanates, or the reaction of 2-phenylethylamine with 2-chloro-1,3-benzothiazole followed by treatment with sodium sulfide. The purity and yield of the synthesized compound can be improved by using different solvents and reaction conditions.
科学研究应用
2-(2-phenylethyl)-1H-quinazoline-4-thione has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. It has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-(2-phenylethyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWPFBTCIVDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=S)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1H-quinazoline-4-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)
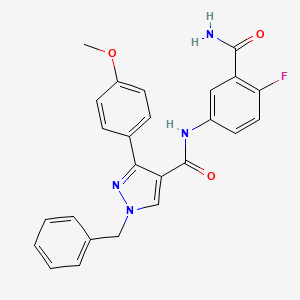

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
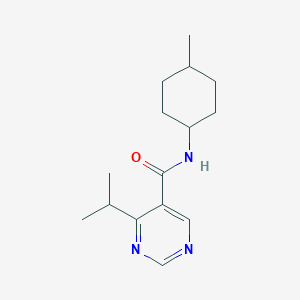
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
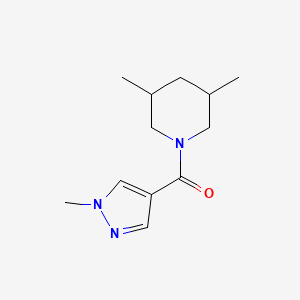
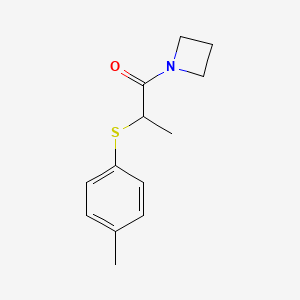

![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
